N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine
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Overview
Description
N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine is a chemical compound that appears to be involved in various synthetic processes as a nucleophile or intermediate. The compound features a pyridine ring, which is a basic aromatic ring with nitrogen as one of the atoms, and is substituted with an aminomethyl group. Additionally, it has a benzyl and a methyl group attached to the nitrogen, indicating its potential use in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds involves the use of N-benzyl-N-methylamine as a nucleophile. For instance, in the amination of the bromoethylester of cyclopentano-phosphatidic acid, N-benzyl-N-methylamine was used to avoid aminolysis that occurred when monomethylamine was used, leading to the successful synthesis of the desired product . This suggests that N-benzyl-N-methylamine can be a selective nucleophile in certain synthetic routes.
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related compounds, such as those derived from the aminomethylation of pyridines, indicates that the position of substitution on the pyridine ring can be influenced by the nature of the substituents and the reaction conditions . This implies that the structure of this compound would be characterized by the presence of the aminomethyl group at a specific position on the pyridine ring, influenced by the directing effects of the substituents.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound include aminomethylation, where secondary amines react with pyridines to introduce an aminomethyl group . The resulting aminomethyl derivatives can undergo further reactions, such as acetylation and conversion into various derivatives, including isothioureidomethyl and benzimidazolylthiomethyl derivatives . These reactions demonstrate the versatility of the aminomethyl group in pyridine chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as those derived from pyridine, can be inferred to some extent. For example, the solubility, reactivity, and stability of these compounds can be affected by the presence of the aminomethyl group and the overall molecular structure . The NMR spectra data can be used to confirm the structure of these compounds, which is crucial for understanding their physical and chemical behavior .
Scientific Research Applications
Synthesis Applications
Aminolysis in Synthesis
Pajouhesh and Hancock (1984) demonstrated the use of N-benzyl-N-methylamine in the amination of bromoethylester of cyclopentano-phosphatidic acid, highlighting its role in the synthesis of N-methylpalmitamide and other compounds (Pajouhesh & Hancock, 1984).
Hydrodehalogenation and Synthesis of α-Methylamines
Mandal, Birtwistle, and McMurray (2014) reported a mild synthesis method for N-protected α-methylamines from amino acids, where N-benzyl-N-methylamine plays a role in the reduction and deiodination processes (Mandal, Birtwistle, & McMurray, 2014).
In Schiff Bases and Tautomerism
Nazır et al. (2000) investigated the role of N-benzyl-N-methylamine in the structure and tautomerism of Schiff bases, which are essential in various chemical synthesis applications (Nazır et al., 2000).
Biological and Chemical Activity
Mitochondrial Permeability Transition
Battaglia et al. (2006) studied N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, a derivative of N-benzyl-N-methylamine, for its neuroprotective properties and impact on mitochondrial swelling and bioenergetics (Battaglia et al., 2006).
Nickel(II) Complexes with Antibacterial Activity
Chaves et al. (2020) synthesized and characterized Ni(II) complexes with N-benzyl-N-methylamine, exploring their potential antibacterial activities and hydrolase-like activity (Chaves et al., 2020).
C-H Bond Arylation in Organic Chemistry
Dastbaravardeh, Schnürch, and Mihovilovic (2012) developed a ruthenium(II)-catalyzed protocol for the direct arylation of benzylic amines, in which derivatives of N-benzyl-N-methylamine were crucial (Dastbaravardeh, Schnürch, & Mihovilovic, 2012).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For the similar compound, N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide, the safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P305+P351+P338 .
Mechanism of Action
Target of Action
The compound 3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine, also known as N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine, has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis in the bacterium .
Mode of Action
The compound interacts with the LeuRS enzyme, inhibiting its function . This interaction disrupts the protein synthesis process within the bacterium, leading to a halt in its growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in Mycobacterium tuberculosis. By inhibiting the LeuRS enzyme, the compound disrupts the tRNA aminoacylation process, which is a critical step in protein synthesis . This disruption leads to a decrease in the production of essential proteins, affecting the survival and replication of the bacterium .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target within the bacterium
Result of Action
The inhibition of the LeuRS enzyme by this compound leads to a disruption in protein synthesis within Mycobacterium tuberculosis . This disruption results in a halt in the growth and multiplication of the bacterium, effectively controlling the spread of the infection .
properties
IUPAC Name |
3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17(11-12-6-3-2-4-7-12)14-13(10-15)8-5-9-16-14/h2-9H,10-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKJIFJPSQDOMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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